Methyl 4-formyl-1,2,3-thiadiazole-5-carboxylate
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Overview
Description
Methyl 4-formyl-1,2,3-thiadiazole-5-carboxylate is a heterocyclic compound containing nitrogen and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-formyl-1,2,3-thiadiazole-5-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of thiosemicarbazide derivatives with suitable aldehydes or ketones. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, and under reflux conditions to facilitate the formation of the thiadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-formyl-1,2,3-thiadiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Methyl 4-carboxy-1,2,3-thiadiazole-5-carboxylate.
Reduction: Methyl 4-hydroxymethyl-1,2,3-thiadiazole-5-carboxylate.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-formyl-1,2,3-thiadiazole-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial properties against various bacterial strains.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-formyl-1,2,3-thiadiazole-5-carboxylate involves its interaction with biological targets, such as enzymes and receptors. The compound’s formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the thiadiazole ring can interact with various molecular pathways, disrupting normal cellular functions .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate: Similar structure but with an ethyl group instead of a formyl group.
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: Lacks the ester group present in Methyl 4-formyl-1,2,3-thiadiazole-5-carboxylate.
Uniqueness
This compound is unique due to its formyl group, which imparts distinct reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C5H4N2O3S |
---|---|
Molecular Weight |
172.16 g/mol |
IUPAC Name |
methyl 4-formylthiadiazole-5-carboxylate |
InChI |
InChI=1S/C5H4N2O3S/c1-10-5(9)4-3(2-8)6-7-11-4/h2H,1H3 |
InChI Key |
XLAMDSARFCBXBX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=NS1)C=O |
Origin of Product |
United States |
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